21aH-24-Norhopa-4(23),22(29)-diene-3b,6b-diol
Overview
Description
21aH-24-Norhopa-4(23),22(29)-diene-3b,6b-diol is a nor-hopane derivative, a class of triterpenoids commonly found in various plant species. These compounds are known for their diverse biological activities, including insecticidal properties. The compound is characterized by its unique structure, which includes two hydroxyl groups at the 3b and 6b positions and a diene system at the 4(23) and 22(29) positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21aH-24-Norhopa-4(23),22(29)-diene-3b,6b-diol typically involves the extraction of nor-hopanes from natural sources, followed by chemical modifications to introduce the desired functional groups. The extraction process often uses solvents like chloroform, methanol, and water. The chemical modifications may involve oxidation, reduction, and substitution reactions under controlled conditions to achieve the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from plant materials, followed by purification and chemical modification processes. The use of advanced techniques such as chromatography and spectroscopy ensures the purity and quality of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the diene system, resulting in different reduced forms of the compound.
Substitution: Substitution reactions can introduce new functional groups at specific positions, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex triterpenoids.
Biology: Exhibits insecticidal properties, making it useful in pest control.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of natural insecticides and other bioactive products.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. Its insecticidal activity is primarily due to its ability to interfere with the physiological processes of insects, leading to mortality and reduced oviposition. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key enzymes and receptors in the insect’s body.
Comparison with Similar Compounds
- 3b,6b-dihydroxy-7b-[(4-hydroxybenzoyl)oxy]-21aH-24-norhopa-4(23),22(29)-diene
- 3b,6b-dihydroxy-7b-[(4-hydroxybenzoyl)oxy]-24-norhopa-4(23),17(21)-diene
Comparison: Compared to other nor-hopanes, 21aH-24-Norhopa-4(23),22(29)-diene-3b,6b-diol is unique due to its specific hydroxyl and diene functional groups, which contribute to its distinct biological activities. Its insecticidal properties make it particularly valuable in agricultural applications, providing an alternative to conventional insecticides.
Properties
IUPAC Name |
(3R,3aS,5aR,5bR,7R,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,11a,13b-tetramethyl-8-methylidene-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-7,9-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O2/c1-17(2)19-10-13-26(4)20(19)11-15-28(6)23(26)8-9-24-27(5)14-12-21(30)18(3)25(27)22(31)16-29(24,28)7/h19-25,30-31H,1,3,8-16H2,2,4-7H3/t19-,20-,21-,22+,23+,24+,25+,26-,27+,28+,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBVUUVGCIMTCL-BQTYIAINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CC(C5C4(CCC(C5=C)O)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H](C5=C)O)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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